molecular formula C6H7ClN2O B1368976 2-Chloro-5-ethoxypyrimidine CAS No. 82153-68-2

2-Chloro-5-ethoxypyrimidine

Cat. No. B1368976
CAS RN: 82153-68-2
M. Wt: 158.58 g/mol
InChI Key: QFRSOKNULFUQDS-UHFFFAOYSA-N
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Description

2-Chloro-5-ethoxypyrimidine is a chemical compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 2-Chloro-5-ethoxypyrimidine involves a reaction with ethanol and potassium hydrosulfide . Another method involves the use of potassium carbonate in N,N-dimethyl-formamide at 50°C . The reaction mixture is then partitioned between ethyl acetate and 10% aqueous NaCl. The organic layer is washed, dried, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography to yield the compound .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-ethoxypyrimidine is 1S/C6H7ClN2O/c1-2-10-5-3-8-6 (7)9-4-5/h3-4H,2H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Chloro-5-ethoxypyrimidine is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C . It has a molecular weight of 158.59 .

Scientific Research Applications

Antiviral Activity

2-Chloro-5-ethoxypyrimidine is used in the synthesis of various pyrimidine derivatives with notable applications in antiviral research. A study detailed the preparation of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups including chloro. These compounds exhibited marked inhibition of retrovirus replication in cell culture, indicating their potential use in antiviral therapies (Hocková et al., 2003).

Synthesis of Antitumor Agents

In the field of cancer research, 2-Chloro-5-ethoxypyrimidine plays a role in the synthesis of dasatinib, an antitumor agent. The synthesis process described in a study involves several steps, including the substitution of chloro groups, highlighting the compound's utility in creating complex pharmaceuticals (Zang Jia-liang, Chen Yi-fen, Jie Yafei, 2009).

Analgesic and Anti-inflammatory Agents

A 2007 study explored the synthesis and biological evaluation of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, highlighting the potential analgesic and anti-inflammatory properties of compounds synthesized using derivatives of pyrimidine, such as 2-Chloro-5-ethoxypyrimidine (Chhabria et al., 2007).

Thermal Decomposition Studies

The compound's role in thermal decomposition studies is notable. One study investigated the thermal decomposition of various ethoxypyrimidines, including 2-Chloro-4-ethoxypyrimidine. These studies contribute to understanding the stability and reactivity of pyrimidine derivatives under high temperatures (Al-Awadi & Taylor, 1986).

Cytotoxic Activity against Cancer Cells

A 2014 study focused on synthesizing thiopyrimidine derivatives using ethyl cyanoacetate, thiourea, and various aldehydes, resulting in chlorinated compounds for cytotoxicity evaluation against HepG2 cancer cells. This research demonstrates the compound's potential in developing new cancer treatments (Eweas et al., 2014).

Enhancement of Antitumor Activity

In another study, the use of 5-chloro-2,4-dihydroxypyridine, a derivative of 2-Chloro-5-ethoxypyrimidine, was explored to enhance the antitumor activity of 5-fluorouracil in cancer treatment. This highlights the compound's significance in augmenting existing cancer therapies (Takechi et al., 2002).

Safety and Hazards

The safety information for 2-Chloro-5-ethoxypyrimidine includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-5-ethoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-10-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFRSOKNULFUQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10574348
Record name 2-Chloro-5-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82153-68-2
Record name 2-Chloro-5-ethoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10574348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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